2,2'-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is a complex organic compound characterized by its unique structure, which includes two phenol groups connected by a propane linker with azanylylidene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol typically involves the condensation of appropriate aldehydes with amines under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the azanylylidene linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under specific conditions.
Reduction: The azanylylidene groups can be reduced to amines.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol groups results in quinones, while reduction of the azanylylidene groups yields amines .
Wissenschaftliche Forschungsanwendungen
2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Wirkmechanismus
The mechanism by which 2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The azanylylidene groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the phenol groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-bromophenol): Similar structure but with bromine substituents.
2,2’-((1E,1’E)-(1,4-phenylene-bis(azanylylidene))-bis(methanylylidene))bis(4-methylphenol): Similar structure but with methyl substituents.
Uniqueness
2,2’-(((1-Phenylpropane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))diphenol is unique due to its specific combination of phenol and azanylylidene groups, which confer distinct chemical and biological properties. Its ability to form stable coordination complexes and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C23H22N2O2 |
---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-[[1-[(2-hydroxyphenyl)methylideneamino]-1-phenylpropan-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C23H22N2O2/c1-17(24-15-19-11-5-7-13-21(19)26)23(18-9-3-2-4-10-18)25-16-20-12-6-8-14-22(20)27/h2-17,23,26-27H,1H3 |
InChI-Schlüssel |
VITZOVGJWBYTLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=CC=CC=C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.